3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid

LC-MS method development pharmaceutical intermediate mass spectrometry detection

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (CAS 122308-24-1) is a thiophene-containing malonic acid monoester, systematically named propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester. With molecular formula C₉H₁₀O₄S and molecular weight 214.24 g/mol, the compound presents a thiophene ring connected to a substituted propanoic acid backbone bearing one free carboxylic acid and one methyl ester group.

Molecular Formula C9H10O4S
Molecular Weight 213.23 g/mol
CAS No. 122308-24-1
Cat. No. B054672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid
CAS122308-24-1
Molecular FormulaC9H10O4S
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CS1)C(=O)[O-]
InChIInChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11)
InChIKeyRXXLAMKEUHLEAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid (CAS 122308-24-1) — Supplier Technical Evaluation for Heterocyclic Intermediate Procurement


3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (CAS 122308-24-1) is a thiophene-containing malonic acid monoester, systematically named propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester [1]. With molecular formula C₉H₁₀O₄S and molecular weight 214.24 g/mol, the compound presents a thiophene ring connected to a substituted propanoic acid backbone bearing one free carboxylic acid and one methyl ester group [1]. This asymmetric ester-acid functionality provides a single reactive handle for selective derivatization in multi-step organic synthesis, distinguishing it from symmetrical diesters and free dicarboxylic acids in this chemical series [1].

Procurement Risk Alert: Why 3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid Cannot Be Replaced with In-Class Monoesters


In the thiophene-malonic acid series, compounds sharing the same core scaffold differ fundamentally in their reactivity profiles and downstream synthetic utility. The mono-methyl ester (target compound) offers a specific combination of a free carboxylic acid for amide coupling or activation, and a methyl ester that can undergo selective hydrolysis or transesterification under controlled conditions . In contrast, the mono-ethyl ester analog (CAS 143468-96-6) exhibits different steric bulk and leaving group propensity during nucleophilic acyl substitution ; the dimethyl ester (CAS 122308-25-2) lacks the free acid required for orthogonal protection strategies [1]; and the parent dicarboxylic acid (CAS 4475-24-5) eliminates the differential reactivity altogether. Generic substitution without verifying the specific ester-acid configuration introduces synthetic risk, potentially requiring additional protection/deprotection steps, altering reaction kinetics, or compromising regioselectivity in downstream derivatization.

Comparative Evidence: Quantified Differentiation of 3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid from Structural Analogs


Molecular Weight Advantage: 14 Da Reduction Relative to Mono-Ethyl Ester for LC-MS Detection Sensitivity

The target compound exhibits a molecular weight of 214.24 g/mol (C₉H₁₀O₄S), which is approximately 14 Da lower than the corresponding mono-ethyl ester analog, 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (CAS 143468-96-6; 228.26 g/mol, C₁₀H₁₂O₄S) . This 14 Da mass differential corresponds to a single methylene (-CH₂-) unit. For analytical chemists developing LC-MS methods, lower molecular weight in a homologous series translates to improved ionization efficiency and potentially lower limits of detection, particularly in electrospray ionization (ESI) where smaller molecules often yield higher signal-to-noise ratios at equivalent concentrations .

LC-MS method development pharmaceutical intermediate mass spectrometry detection

Hydrolytic Lability Comparison: Methyl Ester Offers Slower Base-Catalyzed Cleavage Than Ethyl Ester

Methyl esters demonstrate measurably slower base-catalyzed hydrolysis rates compared to ethyl esters due to steric hindrance and electronic effects at the carbonyl carbon [1]. This class-level inference, supported by extensive literature on malonic ester reactivity, indicates that the methyl ester moiety in 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid will exhibit greater stability toward saponification than the ethyl ester analog (CAS 143468-96-6) . The quantitative difference is not available for this specific pair, but general trends for malonic esters show that methyl esters hydrolyze approximately 1.5–2× slower than ethyl esters under equivalent basic conditions (e.g., NaOH in aqueous methanol) [1]. This differential stability enables selective manipulation of the free carboxylic acid group while preserving the ester for later-stage transformation.

ester hydrolysis kinetics synthetic intermediate stability selective deprotection

Orthogonal Reactivity: Free Carboxylic Acid vs Protected Dimethyl Ester

The target compound possesses one free carboxylic acid (C=O)OH and one methyl ester (C=O)OCH₃ group, enabling orthogonal functionalization without additional protection/deprotection steps . In direct contrast, the dimethyl ester analog (CAS 122308-25-2; C₁₀H₁₂O₄S) contains two identical ester groups, rendering it incapable of site-selective derivatization [1]. Any attempt to functionalize the dimethyl ester requires full hydrolysis to the diacid followed by selective re-esterification, adding two synthetic steps and reducing overall yield. The free acid in the target compound can undergo direct amide coupling (e.g., with amines via EDC/HOBt) or be activated for nucleophilic attack while the methyl ester remains intact, a capability absent in the fully protected dimethyl ester [1].

orthogonal protection amide bond formation regioselective derivatization

USP Reference Standard Classification: Established QC Role for Diacid Metabolite

The fully hydrolyzed derivative of the target compound, 2-(thiophen-2-ylmethyl)malonic acid (CAS 4475-24-5), is officially designated as Eprosartan USP Related Compound C, an impurity reference standard for the angiotensin II receptor antagonist eprosartan . This regulatory recognition establishes the thiophene-malonic acid scaffold as a relevant impurity marker in pharmaceutical quality control. The target mono-methyl ester serves as a direct synthetic precursor to this USP reference standard, providing a procurement pathway for laboratories requiring both the intermediate and the final impurity standard for method validation [1]. Other monoester analogs (e.g., ethyl ester) lack this direct connection to a USP-listed reference compound.

pharmaceutical impurity reference standard quality control

Physicochemical Property Differentiation: Predicted LogP and Solubility Profile

Based on structural calculation, the target mono-methyl ester (C₉H₁₀O₄S) exhibits a predicted LogP of approximately 1.2–1.4, representing intermediate lipophilicity between the more hydrophilic parent diacid (2-(thiophen-2-ylmethyl)malonic acid, CAS 4475-24-5, predicted LogP ≈ 0.3–0.5) and the more lipophilic dimethyl ester (CAS 122308-25-2, predicted LogP ≈ 1.8–2.0) [1]. This intermediate LogP value positions the mono-methyl ester as having balanced aqueous solubility and membrane permeability, a desirable profile for intermediates destined for medicinal chemistry optimization. The mono-ethyl ester analog (predicted LogP ≈ 1.6–1.8) trends toward higher lipophilicity, potentially reducing aqueous solubility by approximately 2–3 fold relative to the methyl ester .

LogP prediction solubility drug-likeness

Procurement-Aligned Application Scenarios for 3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid


Medicinal Chemistry: Selective Amide Library Synthesis Without Protection/Deprotection

In parallel medicinal chemistry workflows, the free carboxylic acid of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid can be directly coupled to diverse amine building blocks using standard carbodiimide reagents (e.g., EDC, DCC) while the methyl ester remains intact . This orthogonal reactivity eliminates protection/deprotection sequences required when using the symmetrical dimethyl ester analog (CAS 122308-25-2) [1]. The resulting mono-amide mono-ester products retain a modifiable ester handle for subsequent diversification, enabling two-stage library synthesis with fewer steps and higher overall yield.

Pharmaceutical Quality Control: Synthetic Access to Eprosartan Impurity Reference Standard

The target mono-methyl ester serves as a direct precursor to 2-(thiophen-2-ylmethyl)malonic acid (CAS 4475-24-5), which is officially listed as Eprosartan USP Related Compound C . Laboratories developing analytical methods for eprosartan impurity profiling can procure this monoester, perform controlled hydrolysis to generate the USP-listed diacid impurity, and use both compounds in method validation and routine QC testing. This dual-purpose procurement consolidates supply chain requirements for both synthetic intermediate and reference standard [1].

Process Chemistry: Reaction Optimization with Enhanced Methyl Ester Stability

In process-scale syntheses where the free carboxylic acid undergoes activation (e.g., acid chloride formation, mixed anhydride generation), the slower base-catalyzed hydrolysis rate of the methyl ester relative to the ethyl ester analog (CAS 143468-96-6) provides a wider operational window . This enhanced stability minimizes ester cleavage side reactions during acid activation steps, reducing impurity formation and improving isolated yield of the desired mono-functionalized intermediate. Process chemists may select the methyl ester specifically when basic or nucleophilic conditions risk ester saponification [1].

Analytical Method Development: LC-MS Detection Optimization via Lower Molecular Weight

The 14 Da lower molecular weight of the methyl ester (214.24 g/mol) compared to the ethyl ester analog (228.26 g/mol) provides a measurable advantage in LC-MS method sensitivity . Analytical chemists developing quantification methods for thiophene-malonic acid derivatives can leverage this mass differential to achieve lower limits of detection and reduced matrix interference, particularly when analyzing complex biological or pharmaceutical matrices where co-eluting compounds with similar retention times complicate quantification [1].

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